Cas no 74101-13-6 (1H-Pyrazol-5-amine,3-(4-methoxyphenyl)-1-(4-phenyl-2-thiazolyl)-)

1H-Pyrazol-5-amine,3-(4-methoxyphenyl)-1-(4-phenyl-2-thiazolyl)- structure
74101-13-6 structure
Product Name:1H-Pyrazol-5-amine,3-(4-methoxyphenyl)-1-(4-phenyl-2-thiazolyl)-
CAS No:74101-13-6
MF:C19H16N4OS
MW:348.421542167664
CID:576565
PubChem ID:852600
Update Time:2025-04-19

1H-Pyrazol-5-amine,3-(4-methoxyphenyl)-1-(4-phenyl-2-thiazolyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazol-5-amine,3-(4-methoxyphenyl)-1-(4-phenyl-2-thiazolyl)-
    • 3-(4-methoxyphenyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ylamine
    • 5-(4-methoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-amine
    • BRN 1161116
    • 1H-Pyrazol-5-amine, 3-(4-methoxyphenyl)-1-(4-phenyl-2-thiazolyl)-
    • AKOS001995741
    • 74101-13-6
    • 3-(4-Methoxyphenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-amine
    • ZINC00387599
    • DTXSID20225016
    • Inchi: 1S/C19H16N4OS/c1-24-15-9-7-14(8-10-15)16-11-18(20)23(22-16)19-21-17(12-25-19)13-5-3-2-4-6-13/h2-12H,20H2,1H3
    • InChI Key: XONCBPKNOQGECI-UHFFFAOYSA-N
    • SMILES: S1C=C(C2C=CC=CC=2)N=C1N1C(=CC(C2C=CC(=CC=2)OC)=N1)N

Computed Properties

  • Exact Mass: 348.10448232g/mol
  • Monoisotopic Mass: 348.10448232g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 426
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 94.2Ų

Experimental Properties

  • Density: 1.33
  • Boiling Point: 630.6°C at 760 mmHg
  • Flash Point: 335.2°C
  • Refractive Index: 1.698

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